N-(4-ethoxyphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazinone core substituted with a 2-methoxyphenyl group and an ethoxyphenyl acetamide moiety connected via a sulfur atom. The ethoxyphenyl and methoxyphenyl groups are electron-rich aromatic systems that may enhance binding interactions with biological targets, while the sulfanyl acetamide linkage provides structural flexibility and hydrogen-bonding capability .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)23-19(25)14-29-20-21(26)24(13-12-22-20)17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKLFWDFXMNWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure, incorporating a pyrazinone ring, an ethoxyphenyl group, and a sulfanyl-acetamide linkage. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of approximately 358.45 g/mol. The synthesis typically involves several key steps:
- Formation of the Pyrazinone Ring : The initial step involves the reaction of appropriate precursors to form the pyrazinone structure.
- Sulfanyl Linkage : The sulfanyl group is introduced through nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide functionality is added to complete the synthesis.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Ethoxyphenol, Methoxyphenol |
| 2 | Nucleophilic Substitution | Sulfur-containing reagent |
| 3 | Acetylation | Acetic anhydride or acetyl chloride |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, phenoxy-N-arylacetamides have been reported to possess broad-spectrum antimicrobial activity against various bacterial strains .
Antiviral Properties
Research indicates that derivatives of this compound may also exhibit antiviral activity. Compounds with similar moieties have shown efficacy against viral infections in vitro, suggesting potential therapeutic applications in virology .
Anti-diabetic and Anti-inflammatory Effects
Studies have highlighted the anti-diabetic and anti-inflammatory activities of related compounds. For example, certain phenoxy-N-arylacetamides have demonstrated the ability to modulate glucose metabolism and inflammatory pathways, indicating that this compound may share these beneficial effects .
Analgesic and Anticancer Activities
The analgesic and anticancer properties of similar compounds have been documented extensively. The presence of specific functional groups in this compound may contribute to its potential efficacy in pain management and cancer therapy .
The exact mechanism of action for this compound remains largely unexplored. However, based on structural similarities with other bioactive compounds, it is hypothesized that this compound may interact with specific biological targets such as enzymes or receptors involved in critical signaling pathways.
Interaction Studies
Ongoing research aims to elucidate the binding affinity of this compound to various biological targets. Understanding these interactions can provide insights into its therapeutic potential and guide future drug development efforts.
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
- Antimicrobial Activity : A study demonstrated that phenoxy-N-aromatic acetamides exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Anti-diabetic Effects : Research involving similar compounds indicated their ability to enhance insulin sensitivity in diabetic animal models.
- Anticancer Activity : A recent investigation found that derivatives showed promise in inhibiting tumor growth in xenograft models.
Comparison with Similar Compounds
Key Observations :
- Substituents on the aromatic rings significantly influence potency. Fluorinated phenyl groups (e.g., 4-fluorophenyl) enhance binding affinity (KD = 320 nM) compared to bulkier groups (e.g., difluoromethoxy) .
Tautomerism and Stability
The compound N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide () exists as a 1:1 tautomeric mixture of imino (3c-I) and amino (3c-A) forms. This tautomerism contrasts with the target compound’s rigid pyrazinone core, which lacks such equilibrium. The absence of tautomerism in the target compound may improve crystallinity and simplify synthesis .
Antimicrobial Activity
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () exhibits antimicrobial properties attributed to its sulfanyl acetamide backbone and methoxyphenyl group.
Physicochemical Properties
Insights :
- The ethoxy group in the target compound may improve solubility compared to methoxy derivatives .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Methodological Answer:
- Step 1: Start with the pyrazine-2-thiol core. Use a coupling reaction between 4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol and 2-chloro-N-(4-ethoxyphenyl)acetamide. This approach is analogous to sulfanyl acetamide syntheses documented in related compounds .
- Step 2: Optimize reaction conditions (e.g., base selection: K₂CO₃ or Et₃N; solvent: DMF or THF) to enhance thiolate nucleophilicity .
- Step 3: Monitor purity via TLC and HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Challenge: Competing side reactions (e.g., oxidation of thiol groups) may occur; use inert atmospheres (N₂/Ar) to mitigate .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (HRMS):
Q. What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Table 1: Example Crystallographic Data (Hypothetical):
Parameter Value Space Group P 1 a, b, c (Å) 7.12, 9.45, 10.78 α, β, γ (°) 90.0, 95.3, 90.0 R Factor 0.038
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
- Hypothesis Testing: Compare activity against isoforms (e.g., kinase assays) to identify target specificity .
- Orthogonal Assays: Validate results using SPR (binding affinity) and cellular viability assays (e.g., MTT) .
- Structural Modifications: Synthesize analogs (e.g., replace ethoxy with methoxy) to explore SAR. Use molecular docking to predict binding modes .
- Data Normalization: Control for batch-to-batch variability (e.g., solvent residues, crystallinity) via DSC/TGA .
Q. What computational strategies predict solubility and bioavailability challenges?
Methodological Answer:
- Solubility Prediction:
- Use COSMO-RS to estimate logP (predicted ~2.8 for this compound). High logP (>3) suggests poor aqueous solubility .
- Mitigate via salt formation (e.g., HCl salt) or nanoformulation .
- ADMET Profiling:
- SwissADME: Predict CYP450 inhibition (risk of hepatotoxicity if CYP3A4 inhibition >50%) .
- P-gp efflux ratio (Caco-2 assay) to assess blood-brain barrier penetration .
Q. How can structural analogs improve understanding of its mechanism of action?
Methodological Answer:
- Analog Design:
- Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to study electronic effects on bioactivity .
- Modify the pyrazine ring to a triazole (synthesized via click chemistry) to alter binding kinetics .
- Functional Assays:
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
- Source 1: IC₅₀ = 1.2 µM (kinase A) vs. Source 2: IC₅₀ = 8.7 µM (kinase A).
- Possible Causes:
- Assay conditions (ATP concentration: 10 µM vs. 100 µM).
- Enzyme purity (recombinant vs. native).
- Resolution:
- Re-test under uniform conditions (e.g., 50 µM ATP, recombinant kinase).
- Include positive controls (e.g., staurosporine) to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
